4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether
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Overview
Description
4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether involves multiple steps. One common route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . The reaction conditions typically include the use of solvents like methanol or ethanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can disrupt various physiological processes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the isopropylsulfanyl and phenyl methyl ether groups.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different fusion permutations of the triazole and thiadiazine rings.
Uniqueness
4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is unique due to its specific substituents, which confer distinct pharmacological properties and potential applications. Its isopropylsulfanyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C14H16N4OS2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4OS2/c1-9(2)20-8-12-15-16-14-18(12)17-13(21-14)10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
QWDPHNZNKSWIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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